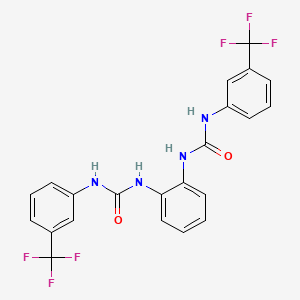
1,1'-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea): is a synthetic organic compound with the molecular formula C22H16F6N4O2 and a molecular weight of 482.389 g/mol This compound is characterized by the presence of two trifluoromethylphenyl groups attached to a phenylene bis-urea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) typically involves the reaction of 1,2-phenylenediamine with 3-(3-(trifluoromethyl)phenyl)isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures. The reaction proceeds through the formation of urea linkages between the amine and isocyanate groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of trifluoromethyl groups with other functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. This can lead to downstream effects on cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea)
- 1,1’-(1,4-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea)
- 1,1’-(4-Methyl-1,3-Phenylene)bis(3-(3-Morpholinopropyl)urea)
Uniqueness
1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the trifluoromethyl groups and the phenylene bis-urea core contribute to its distinct properties compared to similar compounds .
Properties
CAS No. |
882865-86-3 |
|---|---|
Molecular Formula |
C22H16F6N4O2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-[2-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C22H16F6N4O2/c23-21(24,25)13-5-3-7-15(11-13)29-19(33)31-17-9-1-2-10-18(17)32-20(34)30-16-8-4-6-14(12-16)22(26,27)28/h1-12H,(H2,29,31,33)(H2,30,32,34) |
InChI Key |
UYEIEBZWWIBDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



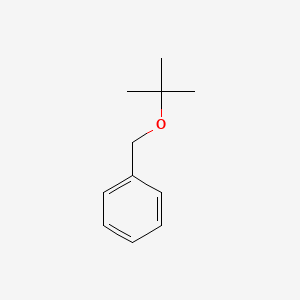
![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

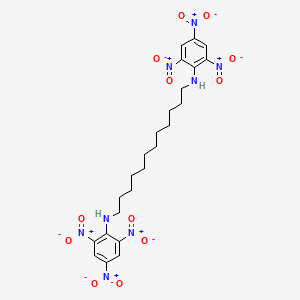

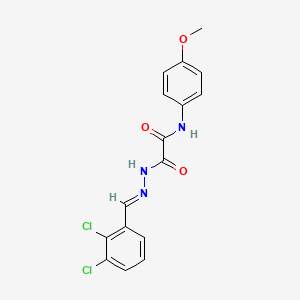
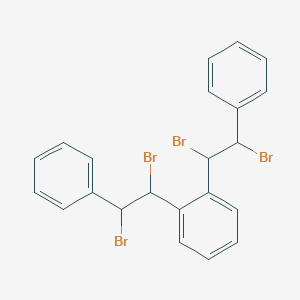
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
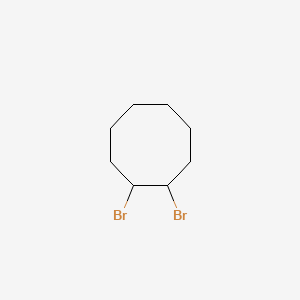
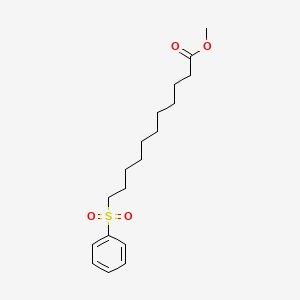

![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

